![molecular formula C11H13NO8 B8057985 [(3R,3aS,6aR)-Hydroxyhexahydrofuro[2,3-b]furanyl] Succinimidyl Carbonate](/img/structure/B8057985.png)
[(3R,3aS,6aR)-Hydroxyhexahydrofuro[2,3-b]furanyl] Succinimidyl Carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(3R,3aS,6aR)-Hydroxyhexahydrofuro[2,3-b]furanyl] Succinimidyl Carbonate is a synthetic organic compound with unique chemical properties that make it an interesting subject for research and industrial applications. Its molecular structure features a hexahydrofuro[2,3-b]furan ring system, which is further modified with succinimidyl carbonate functionalities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3R,3aS,6aR)-Hydroxyhexahydrofuro[2,3-b]furanyl] Succinimidyl Carbonate typically involves multiple steps, starting from readily available organic precursors. Commonly, this compound can be synthesized via:
Cyclization Reactions: Involving a diol precursor to form the hexahydrofuro[2,3-b]furan ring system under acidic or basic conditions.
Carbonate Formation: Introducing the succinimidyl carbonate group through reaction with succinimidyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
On an industrial scale, the production might leverage continuous flow chemistry to enhance reaction efficiency and scalability. The reaction conditions are optimized to achieve high yields and purity, minimizing side reactions.
Chemical Reactions Analysis
Types of Reactions
[(3R,3aS,6aR)-Hydroxyhexahydrofuro[2,3-b]furanyl] Succinimidyl Carbonate undergoes several types of chemical reactions:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes under suitable conditions.
Reduction: It can be reduced to introduce additional hydrogen atoms into its structure.
Substitution: The succinimidyl carbonate group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Using agents like PCC (Pyridinium chlorochromate) or Swern oxidation conditions.
Reduction: Employing reagents such as lithium aluminium hydride or catalytic hydrogenation.
Substitution: Using nucleophiles like amines, alcohols, or thiols under mild conditions, often catalyzed by bases like pyridine.
Major Products Formed
Depending on the reaction conditions and reagents, the major products can vary:
Oxidation: Formation of corresponding ketones or aldehydes.
Reduction: Generation of more hydrogenated, saturated derivatives.
Substitution: Production of compounds where the succinimidyl carbonate group is replaced by nucleophiles.
Scientific Research Applications
Chemistry
In chemistry, [(3R,3aS,6aR)-Hydroxyhexahydrofuro[2,3-b]furanyl] Succinimidyl Carbonate is studied for its reactivity and potential as a synthetic intermediate for more complex organic molecules.
Biology
In biological research, its derivatives may be investigated for their interactions with biomolecules, potentially serving as biochemical probes or molecular scaffolds.
Medicine
Potential medicinal applications could include designing new pharmaceuticals where its unique structure is leveraged for specific biological activity, such as enzyme inhibitors or modulators.
Industry
In industry, particularly the chemical and pharmaceutical sectors, it might be used as a building block for the synthesis of specialty chemicals and active pharmaceutical ingredients.
Mechanism of Action
[(3R,3aS,6aR)-Hydroxyhexahydrofuro[2,3-b]furanyl] Succinimidyl Carbonate exerts its effects primarily through its reactivity, allowing it to interact with various molecular targets. This interaction often involves nucleophilic attack on the succinimidyl carbonate group, leading to the formation of stable covalent bonds with nucleophilic sites on target molecules.
Molecular Targets and Pathways
Molecular targets typically include proteins, nucleic acids, and other biologically relevant molecules with nucleophilic functional groups. The compound can modify these targets, influencing their function and activity, which can be leveraged in biochemical and pharmaceutical research.
Comparison with Similar Compounds
[(3R,3aS,6aR)-Hydroxyhexahydrofuro[2,3-b]furanyl] Succinimidyl Carbonate is unique due to its specific ring structure and succinimidyl carbonate functionality. Similar compounds include:
[(3R,3aS,6aR)-Hydroxyhexahydrofuro[2,3-b]furanyl] Carbamate
[(3R,3aS,6aR)-Hydroxyhexahydrofuro[2,3-b]furanyl] Urea
Hexahydro-2H-furo[3,2-b]furan-3-ol derivatives
Uniqueness Highlight
Its uniqueness lies in the combination of the hexahydrofuro[2,3-b]furan ring system with the reactive succinimidyl carbonate group, which offers distinct chemical and biological properties, setting it apart from other compounds.
By understanding this compound's synthesis, reactions, and applications, researchers can better exploit its potential in various scientific and industrial fields.
Properties
IUPAC Name |
[(3aS,4R,6aR)-5-hydroxy-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl] (2,5-dioxopyrrolidin-1-yl) carbonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO8/c13-6-1-2-7(14)12(6)20-11(16)18-8-5-3-4-17-10(5)19-9(8)15/h5,8-10,15H,1-4H2/t5-,8+,9?,10+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRYPOMXDRDAANI-FSVVIRFVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2C1C(C(O2)O)OC(=O)ON3C(=O)CCC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@H]2[C@@H]1[C@H](C(O2)O)OC(=O)ON3C(=O)CCC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(14-Oxo-3,13,21-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(21),2(10),4,6,8,15,17,19-octaen-3-yl)acetic acid](/img/structure/B8057902.png)
![[(2S,3S,4R,5S,6S)-4,5-diacetyloxy-2-(hydroxymethyl)-6-[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl] acetate](/img/structure/B8057925.png)
![[(2R,3R,4S,5R,6R)-3-acetyloxy-2-[(2S,3S,4R,5S,6S)-3,4-diacetyloxy-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl] acetate](/img/structure/B8057931.png)
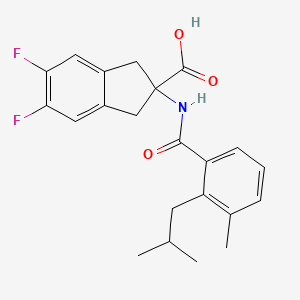
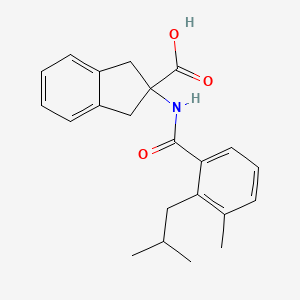
![tert-butyl N-[2-[2-[2-[2-[4-[5-[[4-(2-carbamoylanilino)-5-cyanopyrimidin-2-yl]amino]-2-methoxyphenyl]piperazin-1-yl]ethoxy]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B8057946.png)
![N-{1-Ethyl-1-[4-(trifluoromethyl)phenyl]propyl}-7,7-dimethyl-5-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B8057953.png)
![1-[[3-Methyl-2-(2-methylpropyl)benzoyl]amino]-2,3-dihydroindene-1-carboxylic acid](/img/structure/B8057955.png)
![1-[[3-Methyl-2-(2-methylprop-1-enyl)benzoyl]amino]-2,3-dihydroindene-1-carboxylic acid](/img/structure/B8057959.png)
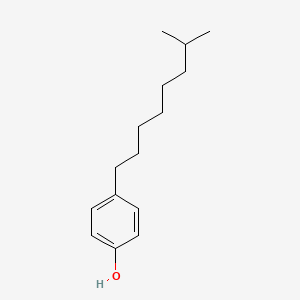
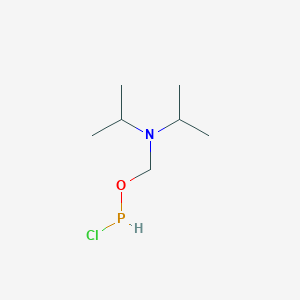
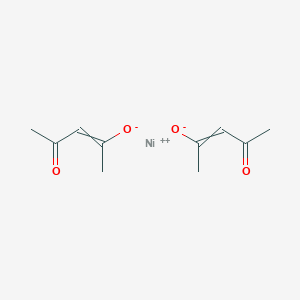
![Ethyl 2-[[(4R)-4-[(3R,5S,7R,8R,9S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate](/img/structure/B8057997.png)
![(.+-.)-tartaric acid; 6-({5-[(4,5-dihydroxy-4,6-dimethyloxan-2-yl)oxy]-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl}oxy)-16-ethyl-4-hydroxy-15-{[(5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl)oxy]methyl}-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-diene-7-carbaldehyde](/img/structure/B8058002.png)
